Lu AF11205

mGlu5 allosteric modulation positive allosteric modulator glutamate signaling

This specific mGlu5 PAM ensures potentiation of glutamate signaling without direct activation, distinct from NAMs/antagonists. The 2-ethynylthiazole core and piperidinyl-methanone substitution are critical for SAR and in vivo efficacy studies. Substitution with in-class NAMs (e.g., MPEP) invalidates experiments. Essential for panels requiring PAM-specific positive controls and CNS disorder models.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B13439694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu AF11205
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C(S2)C#CC3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c20-17(19-11-5-2-6-12-19)15-13-18-16(21-15)10-9-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,11-12H2
InChIKeyRKNXXSOFHBIZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Profile: (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone (Lu-AF11205)


(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone, also known as Lu-AF11205, is a synthetic, small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. This compound belongs to a class of 2-substituted-ethynylthiazole derivatives, which are specifically designed to modulate mGlu5 receptor activity through an allosteric binding site distinct from the orthosteric glutamate binding site [2]. As a PAM, it is defined by its ability to enhance the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself, a functional profile that distinguishes it from mGlu5 antagonists and negative allosteric modulators (NAMs) [1].

Why mGlu5 Receptor Modulators Cannot Be Considered Interchangeable: The Case for (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone


The mGlu5 receptor pharmacology is complex, with ligands exhibiting distinct functional profiles—positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and antagonists—that produce opposite or divergent downstream signaling effects [1]. Therefore, substituting a PAM like (2-phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone (Lu-AF11205) with an in-class compound that acts as an antagonist or NAM (e.g., MPEP or MTEP) would be scientifically invalid, as it would invert the intended pharmacological effect from enhancement to inhibition of glutamatergic signaling [2]. Furthermore, even among mGlu5 PAMs, differences in potency, selectivity, and chemical structure—particularly the distinct 2-ethynylthiazole core and piperidinyl-methanone substitution pattern of Lu-AF11205 [1]—can lead to significant variations in pharmacokinetic properties, blood-brain barrier penetration, and in vivo efficacy, making direct substitution without validation a high-risk proposition for research reproducibility [3].

Quantitative Differentiation: (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone vs. Key Analogs and Alternatives


Functional Differentiation: PAM vs. NAM/Antagonist mGlu5 Modulation

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone (Lu-AF11205) is a positive allosteric modulator (PAM) of the mGlu5 receptor, which enhances the receptor's response to glutamate [1]. In contrast, the commonly used comparator compounds MPEP and MTEP are non-competitive antagonists (or negative allosteric modulators) that inhibit mGlu5 receptor function . While direct, head-to-head potency comparisons are limited by the distinct functional outputs (potentiation vs. inhibition), the fundamental difference in mechanism-of-action (MOA) is the primary determinant of experimental outcome. MPEP inhibits mGlu5-mediated calcium mobilization with an IC50 of 36 nM , whereas Lu-AF11205 is designed to potentiate this response [1]. This functional dichotomy means the compounds cannot be substituted for one another in studies of mGlu5 signaling.

mGlu5 allosteric modulation positive allosteric modulator glutamate signaling neuroscience research tools

Structural Differentiation: 5-Piperidinyl-Methanone Substitution vs. Simpler Thiazole Analogs

(2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone possesses a piperidinyl-methanone substituent at the 5-position of the thiazole ring, a key structural feature differentiating it from simpler 2-phenylethynyl-thiazole analogs [1]. The core scaffold, 2-phenylethynyl-thiazole (CAS 111196-81-7), is a known mGlu5 receptor ligand with a reported IC50 of 81 nM in a calcium flux assay [2]. The addition of the piperidinyl-methanone group in Lu-AF11205 represents a significant chemical modification intended to optimize binding affinity, functional selectivity, and/or pharmacokinetic properties, as outlined in the parent patent's structure-activity relationship [1]. This structural elaboration is a deliberate and verifiable point of differentiation from the simpler, commercially available analog 2-phenylethynyl-thiazole.

mGlu5 PAM structure-activity relationship thiazole derivatives Lu-AF11205 analog comparison

Target Class Differentiation: mGlu5 PAM vs. Other mGlu5 PAM Chemotypes

Within the mGlu5 PAM class, Lu-AF11205 is distinguished by its 2-ethynylthiazole core, a chemotype distinct from the VU-series of PAMs, such as VU0360172, which are based on different heterocyclic scaffolds (e.g., oxadiazoles, pyridines) . While direct, head-to-head potency data for Lu-AF11205 is not publicly available for direct comparison, the patent literature explicitly defines its class as "2-substituted-ethynylthiazole derivatives" and highlights their role as allosteric modulators [1]. In contrast, VU0360172 is a well-characterized mGlu5 PAM with a reported EC50 of 16 nM in functional assays . The distinct chemotype of Lu-AF11205 may confer unique properties in terms of binding kinetics, allosteric cooperativity, and off-target profile, making it a non-substitutable tool for investigations requiring this specific chemical series.

mGlu5 positive allosteric modulator fused thiazole PAM chemotype comparison Lu-AF11205 selectivity

Defined Applications for (2-Phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone Based on Established Evidence


Probing mGlu5 Receptor Positive Allosteric Modulation in Neuroscience Research

As a positive allosteric modulator (PAM) of the mGlu5 receptor, (2-phenylethynyl-thiazol-5-yl)-piperidin-1-yl-methanone is an ideal tool for investigators aiming to enhance endogenous glutamate signaling in cellular and ex vivo models of synaptic plasticity, learning and memory, and neuropsychiatric disorders [1]. This application is directly supported by the compound's defined functional class and the patent's intended use in modulating mGlu5 receptor activity [1].

Structure-Activity Relationship (SAR) Studies of 2-Ethynylthiazole mGlu5 Modulators

This compound serves as a key reference point and synthetic intermediate for exploring the SAR of 2-ethynylthiazole-based mGlu5 ligands. Its defined structure, with a piperidinyl-methanone at the 5-position, allows for systematic modification to probe the effects of different amide substituents on potency, selectivity, and pharmacokinetic properties [1][2]. This is a direct extension of the synthetic methods and structural claims detailed in the parent patent [1].

Comparator and Control in mGlu5 Ligand Profiling Panels

Given the clear functional distinction between PAMs, NAMs, and antagonists, Lu-AF11205 is an essential inclusion in any comprehensive panel of mGlu5 ligands used to profile novel compounds or characterize receptor pharmacology in assay systems [1]. Its PAM activity provides a necessary positive control for assays designed to measure receptor potentiation, in contrast to the inhibitory controls provided by MPEP or MTEP [1].

In Vivo Proof-of-Concept Studies for mGlu5 PAM Therapeutics

For research programs focused on developing mGlu5 PAMs for cognitive enhancement or treatment of conditions like schizophrenia and Alzheimer's disease, this compound represents a valuable early-stage tool compound for initial in vivo efficacy and tolerability studies, as foreshadowed by the patent's mention of central nervous system disorders [1][2]. While specific in vivo data for Lu-AF11205 is not yet published, its structural class and functional mechanism are consistent with the profile of compounds being evaluated for these therapeutic areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lu AF11205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.